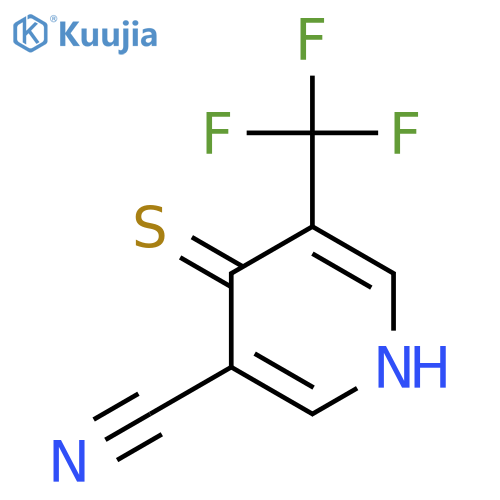Cas no 1803758-46-4 (4-Mercapto-5-(trifluoromethyl)nicotinonitrile)

1803758-46-4 structure
商品名:4-Mercapto-5-(trifluoromethyl)nicotinonitrile
CAS番号:1803758-46-4
MF:C7H3F3N2S
メガワット:204.172330141068
CID:4904093
4-Mercapto-5-(trifluoromethyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Mercapto-5-(trifluoromethyl)nicotinonitrile
-
- インチ: 1S/C7H3F3N2S/c8-7(9,10)5-3-12-2-4(1-11)6(5)13/h2-3H,(H,12,13)
- InChIKey: FMZOKCXYNIFTSB-UHFFFAOYSA-N
- ほほえんだ: S=C1C(C#N)=CNC=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 356
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 67.9
4-Mercapto-5-(trifluoromethyl)nicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008340-250mg |
4-Mercapto-5-(trifluoromethyl)nicotinonitrile |
1803758-46-4 | 95% | 250mg |
$940.80 | 2022-04-02 | |
| Alichem | A029008340-1g |
4-Mercapto-5-(trifluoromethyl)nicotinonitrile |
1803758-46-4 | 95% | 1g |
$3,126.60 | 2022-04-02 |
4-Mercapto-5-(trifluoromethyl)nicotinonitrile 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
1803758-46-4 (4-Mercapto-5-(trifluoromethyl)nicotinonitrile) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 61389-26-2(Lignoceric Acid-d4)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
